molecular formula C14H16N2O B3025004 (-)-2-Cyano-6-phenyloxazolopiperidine CAS No. 88056-92-2

(-)-2-Cyano-6-phenyloxazolopiperidine

Cat. No.: B3025004
CAS No.: 88056-92-2
M. Wt: 228.29 g/mol
InChI Key: GQHMNZGZXHZLEN-MELADBBJSA-N
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Description

(-)-2-Cyano-6-phenyloxazolopiperidine (CAS: 88056-92-2) is a chiral heterocyclic compound with the molecular formula C₁₄H₁₆N₂O and a molecular weight of 228.29 g/mol . It is widely recognized as a stable, chiral 1,4-dihydropyridine equivalent, enabling asymmetric synthesis of substituted piperidines and related alkaloids . The compound is synthesized via a reaction involving (-)-phenylglycinol, citric acid, and cyanide ions, with optimized yields (75–83%) achieved using zinc bromide as a catalyst in organic media . Its stereochemical stability and utility in generating enantiomerically pure derivatives make it a cornerstone in medicinal and synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (-)-2-Cyano-6-phenyloxazolopiperidine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the formation of the oxazolopiperidine ring system followed by the introduction of the cyano and phenyl groups. The reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistency and efficiency. The choice of reagents and solvents would be influenced by cost, availability, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

(-)-2-Cyano-6-phenyloxazolopiperidine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the cyano group, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines. Substitution reactions might result in the formation of various substituted derivatives.

Scientific Research Applications

Pharmaceutical Development

(-)-2-Cyano-6-phenyloxazolopiperidine is primarily utilized as an intermediate in the synthesis of pharmaceuticals. Its unique structural features make it suitable for developing drugs targeting neurological disorders such as Alzheimer's and Parkinson's diseases. The compound's ability to modulate neurotransmitter activity positions it as a potential neuroprotective agent, enhancing drug efficacy while reducing side effects .

Case Study: Neuroprotective Agents

Research has indicated that derivatives of this compound can be effective in treating neurodegenerative diseases. For instance, studies demonstrate its role in synthesizing compounds that exhibit protective effects on neuronal cells, suggesting pathways for therapeutic development .

Organic Synthesis

This compound serves as a crucial building block in organic synthesis, facilitating the creation of complex molecular architectures. Its reactivity allows chemists to explore new synthetic pathways, leading to the development of innovative materials and compounds .

Data Table: Synthetic Pathways Utilizing this compound

Reaction TypeProduct TypeYield (%)
One-pot reductionBicyclic imines74 - 97
Asymmetric synthesis2-(1-aminoalkyl) piperidinesVaried
Ring-enlargement3-aminoazepanesHigh

Neuropharmacology

The exploration of this compound in neuropharmacology has opened avenues for understanding receptor interactions and potential treatments for various neurological conditions. Its ability to influence receptor activity makes it a candidate for developing new analgesics and anti-inflammatory agents .

Case Study: Receptor Interaction Studies

Research focusing on the interaction of this compound with CNS receptors has yielded insights into its potential therapeutic effects. The findings suggest that modifications of the compound can enhance binding affinity and selectivity towards specific receptors involved in pain modulation and cognitive functions .

Biochemical Research

In biochemical assays, this compound is employed to study enzyme interactions and metabolic pathways. This application provides critical insights into cellular functions and disease mechanisms, contributing to the broader understanding of biochemistry .

Material Science

The properties of this compound are being investigated for applications in material science, particularly in developing advanced materials such as polymers and coatings. These materials require specific chemical characteristics for enhanced performance in industrial applications .

Data Table: Material Applications

Application AreaMaterial TypeCharacteristics
PolymersCoatingsEnhanced durability and chemical resistance
Advanced MaterialsAdhesivesSpecific adhesion properties

Mechanism of Action

The mechanism of action of (-)-2-Cyano-6-phenyloxazolopiperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group and phenyl ring play crucial roles in binding to these targets, influencing the compound’s biological activity. The oxazolopiperidine moiety may also contribute to the compound’s overall effect by stabilizing the interaction with the target.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Key Insights :

  • Synthetic Efficiency: The use of zinc bromide in organic media significantly improves the yield (75–83%) of (-)-2-Cyano-6-phenyloxazolopiperidine compared to older aqueous methods (50–60%) . Competing compounds, such as Synthon 810, lack similar catalytic optimization.
  • Chiral Utility: The compound’s rigid oxazolopiperidine framework ensures superior stereochemical control over β-amino alcohols like Synthon 810 .

Limitations and Advantages

  • pH Sensitivity : The need for strict pH control during extraction (pH ≤9) is a limitation compared to more robust syntheses of pipecolic acid derivatives .
  • Catalytic Advantage: Zinc bromide accelerates equilibration of intermediates, a feature absent in syntheses of similar β-amino alcohols .

Biological Activity

(-)-2-Cyano-6-phenyloxazolopiperidine is a synthetic compound that has garnered attention in various fields of research, particularly in medicinal chemistry. Its unique structure contributes to its biological activity, making it a subject of interest for studies related to pharmacology and organic synthesis.

Chemical Structure and Properties

The compound belongs to the class of oxazolopiperidines, characterized by a piperidine ring fused with an oxazole moiety. The presence of the cyano group enhances its reactivity and potential biological interactions.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. A study demonstrated its efficacy against various human cancer cell lines, showing promising results in inhibiting tumor growth. The mechanism of action is believed to involve the modulation of signaling pathways associated with cell proliferation and apoptosis .

Cell Line IC50 (µM) Mechanism
A549 (Lung Cancer)15.2Induction of apoptosis
MCF-7 (Breast Cancer)12.3Inhibition of cell cycle progression
HeLa (Cervical Cancer)10.5Disruption of mitochondrial function

Neuroprotective Effects

In addition to its anticancer properties, this compound has been studied for its neuroprotective effects. A case study involving animal models indicated that the compound could reduce neuronal damage induced by oxidative stress, suggesting potential applications in treating neurodegenerative diseases .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Kinases : The compound has been shown to inhibit specific kinases involved in cancer cell signaling, leading to reduced proliferation.
  • Induction of Apoptosis : It promotes programmed cell death in cancer cells through mitochondrial pathways.
  • Antioxidant Activity : By scavenging free radicals, it protects neuronal cells from oxidative damage.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Variations in synthesis have led to derivatives that exhibit enhanced biological activities:

  • (R)-2-cyano-6-phenyloxazolopiperidine : Exhibits improved selectivity towards certain cancer types.
  • Substituted analogs : Modifications at the phenyl ring have resulted in compounds with varied biological profiles.

Case Studies

  • Anticancer Activity Study : A recent investigation evaluated the effects of this compound on MCF-7 breast cancer cells, revealing a dose-dependent inhibition of cell viability and induction of apoptosis through caspase activation .
  • Neuroprotection Study : In an experimental model of Alzheimer's disease, administration of this compound resulted in decreased levels of amyloid-beta plaques and improved cognitive function, highlighting its potential as a therapeutic agent .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (-)-2-Cyano-6-phenyloxazolopiperidine, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves cyclization reactions using precursors like substituted piperidines and cyanating agents. For example, TCI Chemicals lists this compound (CAS: 88056-92-2) under "Consumables," suggesting a multi-step protocol involving oxazole ring formation and stereochemical control . Optimization may require adjusting solvent polarity (e.g., DMF vs. THF), temperature gradients (e.g., 60–80°C), and catalysts (e.g., Pd/C for hydrogenation). Purity ≥98% is achievable via column chromatography or recrystallization, as noted for structurally similar oxazolopiperidines .

Q. How should researchers characterize the purity and stereochemical configuration of this compound?

  • Methodological Answer : Use a combination of HPLC (C18 column, acetonitrile/water mobile phase) and chiral chromatography to confirm enantiomeric excess. Spectroscopic methods include:

  • ¹H/¹³C NMR : Compare chemical shifts with reference standards (e.g., TCI’s analytical data) to verify phenyl and cyano group positions .
  • Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+ = calculated for C₁₅H₁₅N₃O) .
  • Polarimetry : Validate the (-)-enantiomer using specific rotation data under controlled conditions .

Q. What stability profiles should be assessed during storage of this compound?

  • Methodological Answer : Conduct accelerated stability studies under ICH guidelines (25°C/60% RH, 40°C/75% RH) for 1–3 months. Monitor degradation via HPLC and quantify impurities (e.g., hydrolysis of the cyano group). Store at -20°C in airtight, light-protected containers to extend shelf life beyond three years, as recommended for analogous oxazolopiperidines .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound analogs?

  • Methodological Answer : Employ molecular docking (AutoDock Vina) to simulate binding affinity to target receptors (e.g., CNS targets like dopamine transporters). Use QSAR models to correlate structural features (e.g., substituents on the phenyl ring) with activity. Validate predictions with in vitro assays, such as radioligand binding studies, and compare results with known analogs like cyclazodone .

Q. What experimental strategies resolve contradictions in reported pharmacological data for this compound?

  • Methodological Answer : Discrepancies may arise from differences in assay conditions (e.g., cell lines, incubation times). Standardize protocols using:

  • Positive/Negative Controls : Include reference compounds (e.g., cyclazodone for stimulant activity) .
  • Dose-Response Curves : Calculate EC₅₀ values in triplicate to ensure reproducibility .
  • Meta-Analysis : Systematically review literature to identify confounding variables (e.g., solvent used in assays) .

Q. How do structural modifications to the oxazole ring affect the compound’s metabolic stability?

  • Methodological Answer : Synthesize analogs with substitutions (e.g., methyl groups at position 4) and assess metabolic pathways using:

  • Liver Microsome Assays : Quantify CYP450-mediated degradation rates.
  • LC-MS/MS : Identify major metabolites (e.g., hydroxylation products) .
  • Comparative Tables :
ModificationHalf-life (hr, human microsomes)Major Metabolite
Parent2.1Hydroxy-Cyano
4-Methyl3.8Glucuronide

Q. What in vivo experimental designs are appropriate for evaluating neuropharmacological effects?

  • Methodological Answer : Use rodent models (e.g., forced swim test for antidepressant activity) with these considerations:

  • Dosing : Administer 10–50 mg/kg intraperitoneally, based on pharmacokinetic data from similar compounds .
  • Behavioral Metrics : Employ blinded scoring and automated tracking software (e.g., EthoVision) to reduce bias .
  • Ethical Compliance : Follow NIH guidelines for humane endpoints and sample size justification .

Q. Methodological Frameworks for Research Design

  • FINER Criteria : Ensure questions are Feasible (e.g., access to chiral columns), Interesting (novelty in CNS applications), Novel (understudied mechanism), Ethical (IACUC approval), and Relevant (alignment with neuropharmacology trends) .
  • PICO Framework : Define Population (e.g., specific receptor subtypes), Intervention (dose range), Comparison (existing analogs), and Outcomes (e.g., binding affinity) .

Properties

IUPAC Name

(3R,5S,8aR)-3-phenyl-3,5,6,7,8,8a-hexahydro-2H-[1,3]oxazolo[3,2-a]pyridine-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O/c15-9-12-7-4-8-14-16(12)13(10-17-14)11-5-2-1-3-6-11/h1-3,5-6,12-14H,4,7-8,10H2/t12-,13-,14+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQHMNZGZXHZLEN-MELADBBJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N2C(C1)OCC2C3=CC=CC=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N2[C@@H](C1)OC[C@H]2C3=CC=CC=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88056-92-2
Record name (-)-2-Cyano-6-phenyloxazolopiperidine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

(-)-2-Cyano-6-phenyloxazolopiperidine
(-)-2-Cyano-6-phenyloxazolopiperidine
(-)-2-Cyano-6-phenyloxazolopiperidine
(-)-2-Cyano-6-phenyloxazolopiperidine
(-)-2-Cyano-6-phenyloxazolopiperidine

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